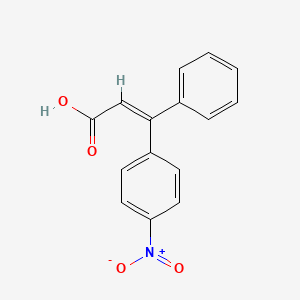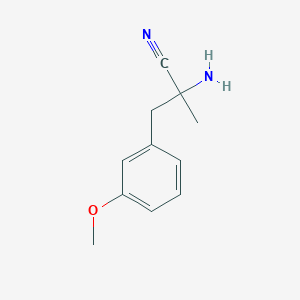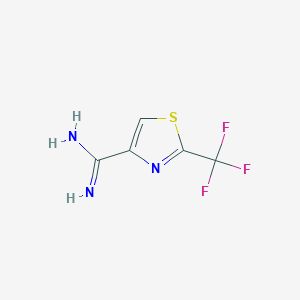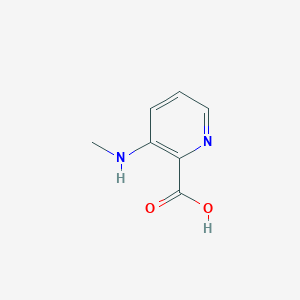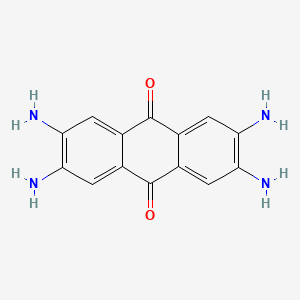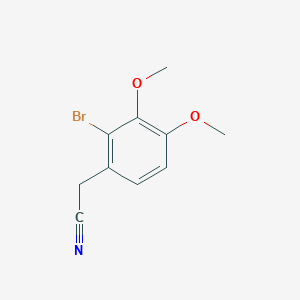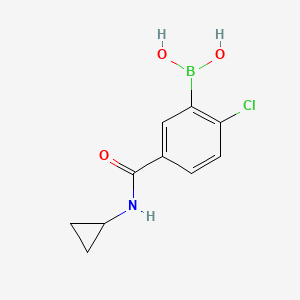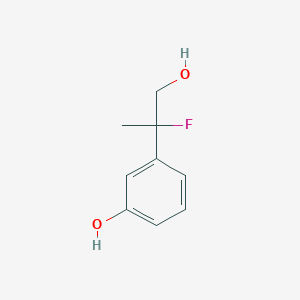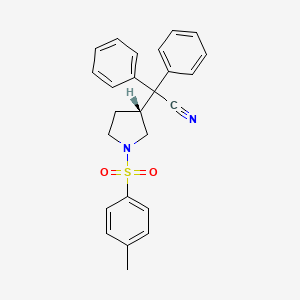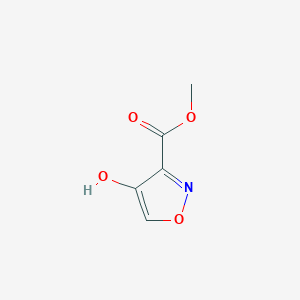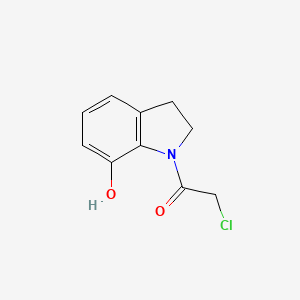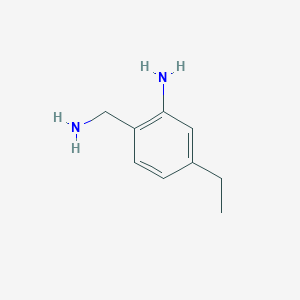
2-(Aminomethyl)-5-ethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-5-ethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group (-NH2) attached to a benzene ring, which also contains an ethyl group (-C2H5) and a methyl group (-CH2-) attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)-5-ethylaniline can be synthesized through several methods. One common approach involves the reductive amination of 5-ethyl-2-nitrobenzaldehyde with formaldehyde and ammonia. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) under mild conditions.
Another method involves the alkylation of 2-(aminomethyl)aniline with ethyl bromide in the presence of a base such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, where the amino group attacks the ethyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and alkylation reactions are commonly employed, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-5-ethylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-5-ethylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to drugs with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-5-ethylaniline involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)aniline: Lacks the ethyl group, resulting in different chemical and physical properties.
5-Ethyl-2-nitroaniline: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
2-(Aminomethyl)-5-methylaniline:
Uniqueness
2-(Aminomethyl)-5-ethylaniline is unique due to the presence of both an amino group and an ethyl group on the aromatic ring. This combination of functional groups imparts specific chemical properties, making it a valuable compound for various applications in organic synthesis, pharmaceuticals, and materials science.
Eigenschaften
Molekularformel |
C9H14N2 |
|---|---|
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-(aminomethyl)-5-ethylaniline |
InChI |
InChI=1S/C9H14N2/c1-2-7-3-4-8(6-10)9(11)5-7/h3-5H,2,6,10-11H2,1H3 |
InChI-Schlüssel |
AGTCJCYZHJSOKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


